molecular formula C8H6Cl2 B7769171 1,3-Dichloro-5-vinylbenzene CAS No. 2155-42-2

1,3-Dichloro-5-vinylbenzene

Cat. No. B7769171
CAS RN: 2155-42-2
M. Wt: 173.04 g/mol
InChI Key: RVZNTKZAFRNXIK-UHFFFAOYSA-N
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Description

1,3-Dichloro-5-vinylbenzene is a useful research compound. Its molecular formula is C8H6Cl2 and its molecular weight is 173.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,3-Dichloro-5-vinylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dichloro-5-vinylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Electrochemical Reduction Studies : A study on the electrochemical reductions of certain nitrobenzenes at carbon cathodes in specific conditions showed the production of 1-nitro-2-vinylbenzene as a principal product. This suggests potential applications of 1,3-Dichloro-5-vinylbenzene in electrochemical synthesis processes (Du & Peters, 2010).

  • Microwave Synthesis Applications : Research on microwave synthesis of tertiary phosphine sulfides directly from aromatic alkenes, including vinylbenzene derivatives, indicates the utility of 1,3-Dichloro-5-vinylbenzene in facilitating efficient and rapid chemical synthesis processes (Kuimov et al., 2014).

  • Synthesis of Phthalocyanines : A paper detailed the synthesis of 4,5-disubstituted 1,2-dicyanobenzenes, leading to the creation of octasubstituted phthalocyanines. This research demonstrates the role of similar compounds in the synthesis of complex organic molecules (Wöhrle et al., 1993).

  • Polymerization Initiators : The use of π-allylnickel complexes as initiators in polymerization processes, including with vinyl monomers such as 1-chloro-4-vinylbenzene, demonstrates the potential of 1,3-Dichloro-5-vinylbenzene in polymer chemistry (Gao et al., 2014).

  • Lithiation Reactions in Polymer Chemistry : The reaction of dichlorinated materials with lithium in the presence of a catalytic amount of a polymer suggests a role for 1,3-Dichloro-5-vinylbenzene in advanced polymer-supported lithiation reactions (Gómez et al., 1999).

  • Cycloaddition Reactions for Polymer Functionalization : Research on the multifunctionalization of polymers via strain-promoted cycloadditions, using compounds like 1-(chloromethyl)-4-vinylbenzene, underscores the importance of vinylbenzene derivatives in the development of advanced materials (Ledin et al., 2013).

  • SARS-CoV-2 Inhibitor Studies : A study on the chemical reactivity of 1-chloro-4-vinylbenzene in cycloaddition reactions and its potential as an inhibitor against SARS-CoV-2 highlights the relevance of similar compounds in medicinal chemistry (El Idrissi et al., 2021).

  • Solvent Effects on Chemical Reactions : Investigation of the barrier to rotation and hydrogen bonding interactions of certain vinylbenzene derivatives in different solvents provides insights into the physical chemistry aspects of 1,3-Dichloro-5-vinylbenzene (Kaur et al., 2002).

properties

IUPAC Name

1,3-dichloro-5-ethenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2/c1-2-6-3-7(9)5-8(10)4-6/h2-5H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZNTKZAFRNXIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334175
Record name 3,5-Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dichloro-5-vinylbenzene

CAS RN

2155-42-2
Record name 3,5-Dichlorostyrene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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